ethyl 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Description
Ethyl 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (ETBC) is a synthetic compound that has been the subject of much scientific research in recent years. It is a member of the pyrrolopyridine family and has a unique chemical structure that has potential applications in a variety of fields, including biochemistry, pharmacology, and medicine.
Scientific Research Applications
Chemistry and Synthesis
- The compound has been studied for its reaction with primary amines, leading to the formation of corresponding derivatives, as shown in research on iminofurans (Shipilovskikh, Shipilovskikh, & Rubtsov, 2014).
- It has been converted into other compounds, such as ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, for potential antimicrobial and anti-inflammatory applications (Narayana, Ashalatha, Raj, & Kumari, 2006).
- Another study explored its reaction with secondary amines, leading to various substituted derivatives (Vasileva, Vaganov, Shipilovskikh, & Rubtsov, 2018).
Biological and Biochemical Screening
- Research has been conducted on its derivatives for potential radioprotective character, with some showing antimicrobial activity and effects on serum triglycerides and phospholipids (Heiba, Ghorab, & El-gawish, 1997).
Molecular Structure and Analysis
- The title compound's structure was analyzed, revealing specific dihedral angles and intramolecular hydrogen bonds, indicating potential for various chemical interactions (Mukhtar, Tahir, Khan, Ather, & Sajid, 2012).
Synthesis of Novel Compounds
- It has been used in the synthesis of novel compounds with potential hypnotic activity, demonstrating its versatility in medicinal chemistry (Ghorab, Heiba, & El-gawish, 1995).
Applications in Drug Research
- While excluding specific drug use and dosage information, it's notable that research has been done on synthesizing derivatives for use in HIV-1 reverse transcriptase inhibition, showing the compound's relevance in antiviral research (Silvestri, Artico, De Martino, Novellino, Greco, Lavecchia, Massa, Loi, Doratiotto, & la Colla, 2000).
properties
IUPAC Name |
ethyl 2-pyrrol-1-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-2-18-15(17)13-11-7-3-4-8-12(11)19-14(13)16-9-5-6-10-16/h5-6,9-10H,2-4,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWPNDBTKAFONR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N3C=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
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